molecular formula C18H22N2O3S B5276482 4-({4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}AMINO)-4-OXOBUTANOIC ACID

4-({4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}AMINO)-4-OXOBUTANOIC ACID

Cat. No.: B5276482
M. Wt: 346.4 g/mol
InChI Key: FNOYGYAVCPKPBH-UHFFFAOYSA-N
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Description

4-({4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}AMINO)-4-OXOBUTANOIC ACID is a complex organic compound that features a thiazole ring, a tert-butylphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}AMINO)-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate catalyst such as aluminum chloride. The final step involves the coupling of the thiazole derivative with a butanoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}AMINO)-4-OXOBUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the butanoic acid moiety.

    Substitution: Halogenated or nitrated derivatives of the tert-butylphenyl group.

Scientific Research Applications

4-({4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}AMINO)-4-OXOBUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-({4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}AMINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The tert-butylphenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins. The butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 4-tert-Butylphenol
  • 2,4-Di-tert-butylphenol

Uniqueness

4-({4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}AMINO)-4-OXOBUTANOIC ACID is unique due to its combination of a thiazole ring, a tert-butylphenyl group, and a butanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-16(12-5-7-13(8-6-12)18(2,3)4)20-17(24-11)19-14(21)9-10-15(22)23/h5-8H,9-10H2,1-4H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOYGYAVCPKPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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